molecular formula C9H8N2O B6284566 4-(furan-3-yl)pyridin-3-amine CAS No. 1095911-44-6

4-(furan-3-yl)pyridin-3-amine

Cat. No.: B6284566
CAS No.: 1095911-44-6
M. Wt: 160.2
InChI Key:
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Description

4-(furan-3-yl)pyridin-3-amine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amine group at the third position and a furan ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(furan-3-yl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of furan with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(furan-3-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

4-(furan-3-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-yl)pyridin-3-amine: Similar structure but with the furan ring at the second position.

    4-(thiophen-3-yl)pyridin-3-amine: Similar structure but with a thiophene ring instead of a furan ring.

    4-(pyridin-3-yl)pyridin-3-amine: Similar structure but with a second pyridine ring instead of a furan ring.

Uniqueness

4-(furan-3-yl)pyridin-3-amine is unique due to the presence of both a furan and a pyridine ring, which can confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

1095911-44-6

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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